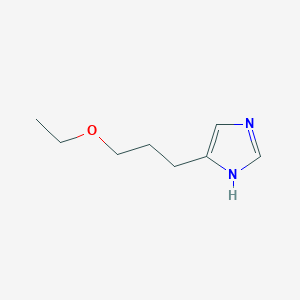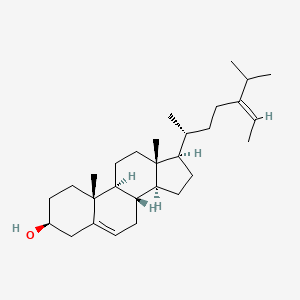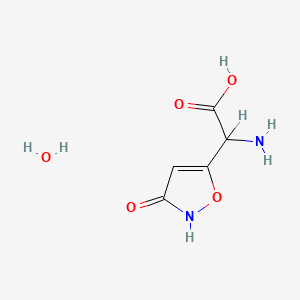
Ibotenic acid hydrate
Übersicht
Beschreibung
Ibotenic acid hydrate, also known as 2-amino-2-(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)acetic acid hydrate, is a chemical compound .
Synthesis Analysis
Ibotenic acid can be converted to muscimol, a structurally unique isoxazole alkaloid, through a high specific activity synthesis. This involves treating ibotenic acid with tritiated water in dimethyl sulfoxide at ambient temperature .Molecular Structure Analysis
The molecular formula of Ibotenic acid hydrate is C5H8N2O5 . It is structurally similar to the neurotransmitter glutamate .Chemical Reactions Analysis
Ibotenic acid can be converted to muscimol through a decarboxylation process . If the ibotenic acid tritiation is prematurely interrupted, both unlabelled ibotenic acid and tritiated ibotenic acid are detected in the reaction .Wissenschaftliche Forschungsanwendungen
Neuropharmacological Research
Ibotenic acid is widely used in neuropharmacology due to its role as an agonist for the NMDA (N-methyl-D-aspartate) and metabotropic glutamate receptors . This makes it valuable for studying neurological processes and disorders related to these pathways, such as Alzheimer’s disease, schizophrenia, and epilepsy. Its ability to induce excitotoxicity is particularly useful for creating animal models of neurodegeneration.
Cancer Research
Recent studies have explored the potential of ibotenic acid derivatives in cancer treatment. A hydroalcoholic extract containing ibotenic acid was evaluated for its cytotoxic effects against lung cell lines . The findings suggest that ibotenic acid could contribute to the development of novel anticancer therapies by inducing cell death in certain cancer cells.
Radiochemistry
Ibotenic acid has been instrumental in the field of radiochemistry, particularly in the synthesis of tritiated compounds. It has been used to produce [3H] muscimol, a radiolabeled version of muscimol, which is a potent GABA agonist . This process involves the treatment of ibotenic acid with tritiated water, providing insights into the mechanisms of isoxazole alkaloid conversion.
Psychiatric and Behavioral Studies
Due to its psychoactive properties, ibotenic acid is used in psychiatric and behavioral research to study the effects of hallucinogens on the brain. It acts on brain pathways related to anxiety and can help in understanding the neurochemical basis of mental health conditions .
Neurotoxicity and Brain Lesion Studies
Ibotenic acid is employed as a brain-lesioning agent in scientific research. By injecting it into specific brain regions, researchers can create targeted lesions, allowing them to study the function of those areas and the effects of neurotoxicity . This application is particularly relevant in the exploration of brain structure-function relationships and recovery after injury.
Wirkmechanismus
Target of Action
Ibotenic acid hydrate primarily targets the glutamate receptors in the central nervous system . It acts as a potent agonist of the NMDA (N-methyl-D-aspartate) and metabotropic glutamate receptors . These receptors play a crucial role in neural communication, memory formation, learning, and regulation .
Mode of Action
Ibotenic acid hydrate interacts with its targets by mimicking the neurotransmitter glutamate due to its structural similarity . This allows it to bind to glutamate receptors and activate them . In addition, due to in vivo decarboxylation into muscimol, it acts indirectly as a potent GABA A and GABA A -ρ receptor agonist .
Biochemical Pathways
Upon activation of the glutamate receptors, ibotenic acid hydrate affects various biochemical pathways. The activation of NMDA receptors allows the flow of positive ions through the cell membrane, leading to depolarization . This can trigger downstream effects such as the release of other neurotransmitters. The activation of metabotropic glutamate receptors can influence intracellular processes via G-proteins .
Pharmacokinetics
It is known that ibotenic acid is a prodrug of muscimol, broken down by the liver to that much more stable compound . This suggests that the compound undergoes metabolism in the body, which could impact its bioavailability.
Result of Action
The activation of glutamate receptors by ibotenic acid hydrate can lead to various molecular and cellular effects. It can cause increased neuronal activity due to its agonistic action on glutamate receptors . It can also be a powerful neurotoxin in high doses, and is employed as a “brain-lesioning agent” through cranial injections in scientific research .
Safety and Hazards
Zukünftige Richtungen
While the specific future directions for Ibotenic acid hydrate are not mentioned in the search results, it is noted that ibotenic acid, due to its structural similarity to glutamate, can be a powerful neurotoxin in high doses . This suggests potential areas of future research in understanding its neurotoxic effects and possible therapeutic applications.
Eigenschaften
IUPAC Name |
2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4.H2O/c6-4(5(9)10)2-1-3(8)7-11-2;/h1,4H,6H2,(H,7,8)(H,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKQQLYSTODTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)C(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976010 | |
| Record name | Amino(3-hydroxy-1,2-oxazol-5-yl)acetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ibotenic acid hydrate | |
CAS RN |
60573-88-8 | |
| Record name | Ibotenic acid hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060573888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amino(3-hydroxy-1,2-oxazol-5-yl)acetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ibotenic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



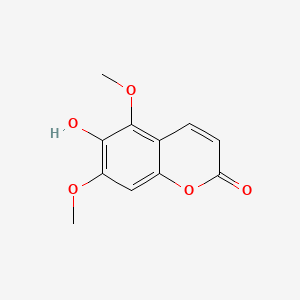



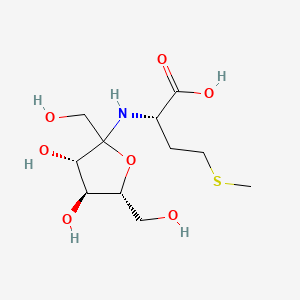

![(E)-2-[[3-(3-methoxy-4-propargyloxyphenyl)-1-oxo-2-propenyl]amino]benzoic acid](/img/structure/B1674166.png)
![(2S)-2-[(4-{[(1H-imidazol-4-ylmethyl)amino]methyl}-2-(2-methylphenyl)phenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B1674167.png)



